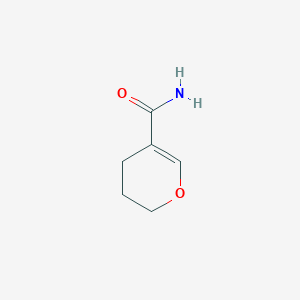

3,4-dihydro-2H-pyran-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-pyran-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-6(8)5-2-1-3-9-4-5/h4H,1-3H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDODVJRGDJKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=COC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-5-carboxamide: Synthesis, Properties, and Potential Applications

Introduction: The Dihydropyran Scaffold in Modern Drug Discovery

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1][2][3] Its inherent chemical features, including a conformationally restricted six-membered ring containing an oxygen atom and a reactive enol ether moiety, make it a versatile building block for the synthesis of complex molecular architectures.[4][5] Dihydropyran derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][6][7] This has led to their investigation in the development of novel therapeutics for a range of diseases.[8][9]

This technical guide focuses on a specific, yet underexplored, derivative: 3,4-dihydro-2H-pyran-5-carboxamide . While its isomer, 3,4-dihydro-2H-pyran-4-carboxamide, has been synthesized and characterized, the 5-carboxamide remains a novel target with significant potential.[10] This guide will provide a comprehensive overview of its predicted chemical properties, a detailed, field-proven protocol for its synthesis from the commercially available 3,4-dihydro-2H-pyran-5-carboxylic acid, a discussion of its expected reactivity, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties: A Comparative Overview

Due to the limited availability of experimental data for this compound, this section provides the known properties of its precursor, 3,4-dihydro-2H-pyran-5-carboxylic acid, and predicted properties for the target carboxamide. These predictions are based on the structural similarities to related compounds and general principles of organic chemistry.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-pyran-5-carboxylic acid and Predicted Properties of this compound

| Property | 3,4-dihydro-2H-pyran-5-carboxylic acid | This compound (Predicted) |

| Molecular Formula | C₆H₈O₃ | C₆H₉NO₂ |

| Molecular Weight | 128.13 g/mol | 127.14 g/mol |

| Appearance | Solid | White to off-white solid |

| Melting Point | Not reported | Higher than the corresponding carboxylic acid |

| Boiling Point | Not reported | Significantly higher than the carboxylic acid |

| Solubility | Soluble in polar organic solvents | Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water |

| CAS Number | 40915-37-5 | Not available |

Synthesis of this compound: A Proposed Protocol

The most direct and reliable method for the synthesis of this compound is the amidation of the corresponding carboxylic acid. Amide bond formation is a cornerstone of medicinal chemistry, and several robust coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions.[11][12] The following protocol utilizes the widely adopted and effective EDC/HOBt coupling system.[13][14][15]

Reaction Scheme: Amidation of 3,4-dihydro-2H-pyran-5-carboxylic acid

Caption: Proposed synthesis of this compound.

Experimental Protocol: EDC/HOBt Mediated Amidation

Materials:

-

3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)[16]

-

Ammonium chloride (NH₄Cl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran-5-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and ammonium chloride (1.5 equiv).

-

Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the reaction mixture.

-

Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the pure this compound.

Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the appearance of the product spot on TLC. The successful formation of the amide can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), with expected characteristic signals for the amide protons and carbonyl group.

Spectroscopic Characterization (Predicted)

The following table summarizes the predicted key spectroscopic features of this compound, which are essential for its identification and characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Signals for the two amide protons (broad singlets), a singlet for the vinylic proton, and multiplets for the aliphatic protons of the dihydropyran ring. |

| ¹³C NMR | A signal for the amide carbonyl carbon, signals for the two olefinic carbons, and signals for the aliphatic carbons of the dihydropyran ring. |

| IR Spectroscopy | A strong absorption band for the amide C=O stretching vibration (around 1650-1680 cm⁻¹), and two bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ). |

Chemical Reactivity of the 3,4-dihydro-2H-pyran Ring

The reactivity of the 3,4-dihydro-2H-pyran ring is primarily dictated by the electron-rich double bond, making it susceptible to electrophilic attack.[4][18] The presence of an electron-withdrawing carboxamide group at the 5-position is expected to influence this reactivity.

Electrophilic Addition

The vinyl ether moiety of the dihydropyran ring readily undergoes electrophilic addition.[4] In the presence of an acid catalyst, the double bond is protonated, leading to the formation of a resonance-stabilized oxocarbenium ion.[5] This intermediate is then attacked by a nucleophile.[19] The electron-withdrawing nature of the 5-carboxamide group may slightly deactivate the double bond towards electrophilic attack compared to the unsubstituted dihydropyran.

Caption: General mechanism of electrophilic addition to the dihydropyran ring.

Nucleophilic Attack

While the primary reactivity is electrophilic addition to the double bond, the dihydropyran ring can also be susceptible to nucleophilic attack, particularly at the carbonyl carbon of the carboxamide group. Additionally, under certain conditions, ring-opening reactions can occur.[20]

Potential Applications in Drug Development

The dihydropyran scaffold is a key component in a variety of biologically active compounds.[1][2][3] The introduction of a carboxamide group at the 5-position offers a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets, a crucial feature for drug-receptor binding.

-

Anticancer Agents: Numerous pyran-containing compounds have demonstrated significant anticancer activity.[7] The this compound scaffold could be explored for the development of novel inhibitors of kinases or other enzymes involved in cancer cell proliferation.

-

Antimicrobial Agents: Dihydropyran derivatives have been reported to possess antibacterial and antifungal properties.[9] The carboxamide moiety could enhance these activities or provide a site for the attachment of other pharmacophores to create hybrid molecules with improved potency.

-

Antiviral and Anti-inflammatory Drugs: The dihydropyran ring is present in antiviral drugs like Zanamivir.[10] The unique electronic and steric properties of the 5-carboxamide derivative could be leveraged to design new antiviral or anti-inflammatory agents.

Safety Precautions

As with any chemical synthesis, appropriate safety measures must be taken. The following are key safety considerations for the proposed synthesis:

-

3,4-dihydro-2H-pyran-5-carboxylic acid: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

EDC·HCl: Causes skin and serious eye irritation. May cause respiratory irritation.[16][21][22][23]

-

HOBt: Flammable solid. Heating may cause an explosion.[10][17][24][25][26]

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

DMF: A combustible liquid that is a known reproductive toxin.

All manipulations should be performed in a certified chemical fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This compound represents a novel and promising scaffold for the development of new chemical entities in drug discovery. While experimental data for this specific compound is currently lacking, this technical guide provides a robust and scientifically grounded framework for its synthesis and characterization. The proposed EDC/HOBt-mediated amidation of the readily available 3,4-dihydro-2H-pyran-5-carboxylic acid offers a clear and efficient route to this target molecule. The inherent biological potential of the dihydropyran ring system, coupled with the versatile functionality of the carboxamide group, makes this compound a compelling candidate for further investigation by researchers and scientists in the pharmaceutical and life sciences industries.

References

-

436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. (n.d.). Retrieved from [Link]

-

Acid-Amine Coupling using BOP. (n.d.). Organic-Synthesis.com. Retrieved from [Link]

-

Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

- Bandgar, B. P., Pandit, S. S., & Gawande, S. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5765-5768.

-

Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). (2006). Cole-Parmer. Retrieved from [Link]

-

Alcohol functions can be protected as tetrahydropyranyl ethers (THPs) by acid-catalyzed addition to dihydropyran according to the equation. (n.d.). Vaia. Retrieved from [Link]

-

MSDS No. 1022 HOBt. (2010). Peptide Institute, Inc. Retrieved from [Link]

-

Structures of selected bioactive dihydropyridine and pyran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

- Lambu, M. R., Kumar, S., Yousuf, S. K., Sharma, D. K., Hussain, A., Kumar, A., Malik, F., & Mukherjee, D. (2013). Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. Journal of Medicinal Chemistry, 56(15), 6124-6136.

-

Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. (2019). ResearchGate. Retrieved from [Link]

-

BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx. (n.d.). Slideshare. Retrieved from [Link]

-

Some of the natural and synthetic bioactive pyrans. (n.d.). ResearchGate. Retrieved from [Link]

-

ethylene dichloride (edc). (2024). Westlake Corporation. Retrieved from [Link]

-

Selected bioactive products with dihydropyranone motif. (n.d.). ResearchGate. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

- Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. (2024). Advanced Journal of Chemistry, Section A, 7(3), 224-233.

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Example of several dihydropyrano[3,2-b]pyran derivatives as antibacterial agents. (n.d.). ResearchGate. Retrieved from [Link]

- Li, H., & Lipton, M. A. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 199-202.

-

Examples of commercially available bioactive 1,4-dihydropyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Sartorius. Retrieved from [Link]

-

HOBT - N-hydroxybenzotriazole_sds. (n.d.). Severn Biotech. Retrieved from [Link]

-

Safety Data Sheet. (2024). IBA Lifesciences. Retrieved from [Link]

-

Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and 6-(aryl/heteroaryl)pyridazinone skeleton. (n.d.). ResearchGate. Retrieved from [Link]

-

ETHYLENE DICHLORIDE (EDC) HANDBOOK. (n.d.). OxyChem. Retrieved from [Link]

- 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2024). Heliyon, 10(8), e29330.

-

3,4-Dihydropyran. (n.d.). Wikipedia. Retrieved from [Link]

-

Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved from [Link]

- Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Salit, M. L., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(16), 4287-4294.

-

BOP. (n.d.). Common Organic Chemistry. Retrieved from [Link]

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Accounts of Chemical Research, 54(6), 1491-1504.

-

ORGANIC REACTION MECHANISM. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hepatochem.com [hepatochem.com]

- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 16. covachem.com [covachem.com]

- 17. peptide.co.jp [peptide.co.jp]

- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 19. vaia.com [vaia.com]

- 20. researchgate.net [researchgate.net]

- 21. westlake.com [westlake.com]

- 22. sartorius.com [sartorius.com]

- 23. iba-lifesciences.com [iba-lifesciences.com]

- 24. static.cymitquimica.com [static.cymitquimica.com]

- 25. severnbiotech.com [severnbiotech.com]

- 26. chemicalbook.com [chemicalbook.com]

Technical Whitepaper: Structural Elucidation and Characterization of 3,4-Dihydro-2H-pyran-5-carboxamide

Executive Summary

The molecule 3,4-dihydro-2H-pyran-5-carboxamide represents a critical heterocyclic scaffold in medicinal chemistry, often utilized as a pharmacophore in glycal-based enzyme inhibitors and as a masked dicarbonyl equivalent. Its structural elucidation presents a specific challenge: distinguishing the position of the double bond (enol ether functionality) and verifying the regiochemistry of the amide substitution.

This guide provides a rigorous, self-validating framework for the complete structural assignment of this molecule. Unlike standard analytical reports, this document focuses on the causality of spectral features—explaining why specific signals appear and how they definitively rule out isomers (such as the 3,6-dihydro or 4-carboxamide analogs).

Section 1: Synthetic Context & Sample Integrity

Before spectroscopic analysis, understanding the synthetic origin is vital for anticipating impurities. The 5-carboxamide derivative is typically accessed via the formylation of 3,4-dihydro-2H-pyran followed by oxidation and amidation, or through hetero-Diels-Alder reactions involving

Critical Purity Check:

-

Instability Warning: As an enol ether conjugated with an electron-withdrawing group (EWG), this molecule is susceptible to acid-catalyzed hydrolysis, yielding a ring-opened aldehyde-amide.

-

Sample Prep: Analysis should be performed in DMSO-d6 (to visualize exchangeable amide protons) or CDCl3 neutralized with basic alumina to prevent in-situ hydrolysis.

Section 2: Spectroscopic Elucidation Strategy

The following workflow outlines the logical progression from raw sample to confirmed 3D structure.

Elucidation Workflow Diagram

Figure 1: Step-wise structural elucidation workflow ensuring rigorous exclusion of false positives.

Mass Spectrometry (HRMS)

-

Target Ion:

or -

Formula:

(MW: 127.14 g/mol ) -

Diagnostic Criteria:

-

Odd molecular weight indicates an odd number of nitrogen atoms (Nitrogen Rule).

-

High-resolution data (error < 5 ppm) is required to distinguish from potential oxidation byproducts.

-

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the first evidence of the "Push-Pull" electronic system (Vinylogous Amide).

| Functional Group | Frequency ( | Diagnostic Feature |

| Amide A (N-H) | 3150 - 3450 | Two bands (asymmetric/symmetric stretch) for primary amide ( |

| Amide I (C=O) | 1650 - 1680 | Lower frequency than typical ketones due to conjugation with the C=C bond. |

| Enol Ether (C=C) | 1600 - 1640 | Strong intensity due to polarization by the ring oxygen. |

| C-O Stretch | 1050 - 1250 | Characteristic of the cyclic ether. |

Section 3: NMR Spectroscopy (The Definitive Proof)

This is the most critical section. The magnetic environment of the pyran ring is heavily distorted by the electron-donating oxygen (O1) and the electron-withdrawing carboxamide at C5.

Predicted H NMR Data (500 MHz, DMSO-d6)

Numbering Scheme: O is position 1. The double bond is C5=C6.

| Position | Shift ( | Multiplicity | Mechanistic Explanation | |

| H6 | 7.40 - 7.60 | s or d | Key Signal. Deshielded by O1 and resonance with C=O. Appears as a singlet if H5 is quaternary. | |

| NH | 7.20 - 7.50 | br s | - | Amide proton (trans to O). Exchangeable with |

| NH | 6.80 - 7.10 | br s | - | Amide proton (cis to O). |

| H2 | 3.95 - 4.10 | t | Alpha to Oxygen. Typical ether shift. | |

| H4 | 2.10 - 2.30 | t / m | Allylic protons. Coupled to H3. | |

| H3 | 1.80 - 1.95 | m (quint) | - | Homo-allylic. Bridges H2 and H4. |

C NMR & DEPT Analysis

-

C6 (Enol Carbon):

150-160 ppm. Highly deshielded due to direct attachment to Oxygen. -

C=O (Amide):

165-170 ppm. -

C5 (Quaternary):

105-115 ppm. Shielded relative to C6 due to beta-carbon effect in the enol ether and conjugation. -

C2, C3, C4: Aliphatic region (20-70 ppm).

2D NMR Connectivity Logic

To prove the amide is at C5 (and not C4 or C6), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Figure 2: HMBC correlations establishing the regiochemistry of the amide group.

Section 4: Isomer Differentiation

A common pitfall is misidentifying the 3,4-dihydro isomer (enol ether) as the 5,6-dihydro isomer (allyl ether) or the 4-carboxamide regioisomer.

| Feature | This compound (Target) | 5,6-Dihydro-2H-pyran-3-carboxamide (Isomer) |

| Olefinic Protons | One (H6) at ~7.5 ppm. | One (H4) at ~6.8 ppm (less deshielded). |

| H2 Signal | Triplet ~4.0 ppm (Saturated). | Doublet ~4.2 ppm (Allylic). |

| C=C Character | Enol Ether (Electron rich). | Isolated Alkene. |

| UV/Vis |

Protocol for Verification:

-

Run UV-Vis. If the compound is transparent above 240 nm, it is not the target conjugated enol ether.

-

Run COSY NMR.

-

Target: H6 shows no strong coupling to H4 (separated by quaternary C5).

-

Isomer: Olefinic proton would show strong coupling to adjacent CH2 groups.

-

Section 5: Crystallography (SC-XRD)

While NMR is sufficient for solution-state assignment, X-ray diffraction provides the absolute configuration (if chiral impurities exist) and confirms the hydrogen-bonding network of the amide in the solid state.

-

Crystal Growth: Slow evaporation from Methanol/Water or vapor diffusion (EtOAc/Pentane).

-

Expected Feature: Planarity of the

system due to resonance delocalization.

References

-

Ievlev, M. Y., et al. (2016).[1] "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis." Beilstein Journal of Organic Chemistry, 12, 2093–2098.[1] (Methodology for Pyran Carboxamide Elucidation). [Link][2][1]

-

PubChem. Compound Summary: 3,4-dihydro-2H-pyran (Core Scaffold Spectra). [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Vinylogous Amide Shifts). [Link]

Sources

Spectroscopic Characterization of 3,4-Dihydro-2H-pyran-5-carboxamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-dihydro-2H-pyran-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The dihydropyran scaffold is a key structural motif in numerous biologically active molecules and natural products.[1][2] Accurate spectroscopic characterization is paramount for confirming molecular structure, assessing purity, and understanding chemical behavior during drug development and synthetic campaigns.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data repository to explain the "why" behind the spectral features, grounding the interpretation in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented herein are projected based on established spectral data from closely related analogues and the foundational 3,4-dihydro-2H-pyran core structure.

Molecular Structure and Spectroscopic Implications

The structure of this compound features several key functional groups and structural elements that give rise to a distinct spectroscopic fingerprint:

-

Dihydropyran Ring: A six-membered heterocyclic ether.

-

Vinylic Proton: A proton on the C=C double bond, significantly influenced by the adjacent oxygen and amide group.

-

Allylic and Aliphatic Protons: Methylene groups (-CH₂-) at various positions on the saturated portion of the ring.

-

Amide Group: A primary amide (-CONH₂) with characteristic N-H protons and a carbonyl (C=O) group.

Understanding the electronic environment of each atom is crucial for interpreting the resulting spectra.

Visualizing the Core Structure

To facilitate the discussion of NMR data, the following diagram illustrates the IUPAC numbering scheme for the this compound core structure. This numbering will be used for all spectral assignments.

Sources

- 1. BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group [beilstein-journals.org]

- 2. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Challenge of Dihydropyran Carboxamides

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Dihydropyran Carboxamides

Dihydropyran carboxamides represent a vital class of heterocyclic compounds in medicinal chemistry and drug development. Their scaffold is a cornerstone in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1] The precise elucidation of their three-dimensional structure, including the substitution pattern and stereochemistry, is paramount to understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing unparalleled insight into the molecular framework at the atomic level.

This guide provides a detailed exploration of the ¹H and ¹³C NMR characteristics of dihydropyran carboxamides. As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying principles and experimental causality. We will delve into how chemical shifts, coupling constants, and advanced 2D NMR techniques are synergistically employed to solve complex structural puzzles, ensuring the data you acquire is both accurate and unambiguously interpreted.

Part 1: ¹H NMR Spectroscopy - Decoding the Proton Environment

The ¹H NMR spectrum is the initial and most information-rich experiment for characterizing dihydropyran carboxamides. It reveals the number of distinct proton environments, their relative ratios, and their connectivity through spin-spin coupling.[2][3]

Characteristic Chemical Shifts (δ)

The electronic environment surrounding each proton dictates its resonance frequency (chemical shift). The dihydropyran carboxamide scaffold exhibits several characteristic regions.

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet in a wide range from δ 5.5 to 8.5 ppm . Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] In solvents like DMSO-d₆, which is an excellent hydrogen bond acceptor, this peak is often well-resolved and less broad. Adding a drop of D₂O to the NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of its signal, which is a definitive method for its identification.[2]

-

Olefinic Protons (C=C-H): Protons attached to the double bond of the dihydropyran ring are deshielded and typically resonate between δ 4.5 and 7.5 ppm .[3] The exact position depends on the substituents on the double bond and their electron-donating or -withdrawing nature.

-

Protons on the Saturated Ring Portion (O-CH₂-CH₂): The protons on the saturated carbons of the pyran ring are in a more shielded, aliphatic environment.

-

Methylene protons adjacent to the ring oxygen (O-CH₂): These are deshielded by the electronegative oxygen and appear in the range of δ 3.5 to 4.5 ppm .

-

Other methylene protons: These resonate further upfield, typically between δ 1.5 and 2.5 ppm .

-

-

Methine Proton at C4 (if substituted): A proton at the C4 position, often a stereocenter, will typically appear between δ 3.5 and 4.5 ppm , influenced by adjacent substituents.[4]

The Influence of the Carboxamide Nitrogen: Quadrupole Broadening

A key field-proven insight is the effect of the ¹⁴N nucleus on adjacent protons. Nitrogen-14, the most abundant isotope (99.6%), is a quadrupolar nucleus (I=1).[5] This means it has a non-spherical nuclear charge distribution, which interacts with the local electric field gradient, leading to rapid relaxation. This rapid relaxation has two main consequences in the ¹H NMR spectrum:

-

Broadening of the N-H Signal: The N-H proton signal is often inherently broad due to this fast quadrupolar relaxation.[6][7]

-

Broadening of Adjacent C-H Signals: Protons on the carbon alpha to the amide nitrogen can also appear broadened because the rapid flipping of the ¹⁴N spin state partially decouples them, obscuring fine splitting patterns.[5][7] This is an important diagnostic clue; a slightly broadened signal for a proton adjacent to the amide group is often expected.

Spin-Spin Coupling (J-Coupling): Unveiling Connectivity and Stereochemistry

The splitting pattern (multiplicity) of a signal provides direct information about the number of neighboring protons, governed by the n+1 rule.[3] The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and is invaluable for determining dihedral angles and thus, the stereochemistry of the molecule.

-

Vicinal Coupling (³J): Coupling between protons on adjacent carbons. For the saturated portion of the ring, the magnitude of ³J is dependent on the dihedral angle (Karplus relationship) and can be used to infer the conformation of the ring and the relative orientation (cis/trans) of substituents.

-

Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon (e.g., a CH₂ group). In chiral molecules or conformationally locked rings, methylene protons can become diastereotopic and exhibit geminal coupling, often appearing as a pair of doublets (an "AB quartet").[8]

-

Allylic and Long-Range Coupling (⁴J, ⁵J): Weak coupling can sometimes be observed between protons separated by four or five bonds, particularly across the double bond of the dihydropyran ring.

Visualizing the Dihydropyran Carboxamide Scaffold

To facilitate discussion, the following diagram illustrates a generic structure with standard numbering.

Caption: Generic structure and numbering of a dihydropyran carboxamide.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

While ¹H NMR maps the proton framework, ¹³C NMR provides direct information about the carbon backbone.[9] Due to the low natural abundance of ¹³C (1.1%), these spectra generally have a lower signal-to-noise ratio but offer a much wider chemical shift range (~0-220 ppm), minimizing signal overlap.[9][10]

Characteristic Chemical Shifts (δ)

Each non-equivalent carbon atom in the molecule gives a distinct signal.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Rationale |

| Amide Carbonyl (C=O) | 165 - 175 | Highly deshielded due to the double bond to oxygen and resonance with the nitrogen lone pair. |

| Olefinic Carbons (C=C) | 100 - 150 | sp² hybridized carbons are more deshielded than sp³ carbons. The carbon attached to oxygen (C2) will be further downfield. |

| Saturated Carbon (C-O) | 60 - 80 | The C6 carbon, being attached to the electronegative oxygen, is significantly deshielded. |

| Other Saturated Carbons | 20 - 50 | Standard aliphatic region for the remaining sp³ carbons (C4, C5). |

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Dihydropyran Carboxamides.

The differentiation of heterocyclic isomers, which can be challenging with ¹H NMR alone, often becomes straightforward with ¹³C NMR due to the sensitivity of carbon chemical shifts to the location of heteroatoms and substituents.[11][12]

Part 3: Advanced 2D NMR for Unambiguous Structure Elucidation

For complex dihydropyran carboxamides, especially those with multiple stereocenters, 1D NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for definitively assigning all signals and confirming the molecular structure.[13][14]

-

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings. Cross-peaks appear between protons that are spin-coupled (typically 2-3 bonds apart), allowing for the tracing of proton connectivity throughout the entire spin system, such as walking around the dihydropyran ring proton by proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling). It is the most reliable way to assign the carbon signals based on their already-assigned proton partners.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is the key to assembling the molecular puzzle. For example, an HMBC correlation from the amide N-H proton to the C3 carbon of the pyran ring would definitively link the carboxamide group to that specific position.

Visualizing 2D NMR Connectivity

The following diagram illustrates the key correlations expected in COSY and HMBC experiments that piece the structure together.

Caption: Key COSY (H-H) and HMBC (H-C) correlations for structural assembly.

Part 4: Experimental Protocol - A Self-Validating System

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument setup.[15] This protocol ensures high-resolution, artifact-free spectra.

Sample Preparation

-

Analyte Quantity:

-

Solvent Selection:

-

Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ is often an excellent choice for carboxamides as it minimizes the exchange rate of the N-H proton, resulting in a sharper signal. CDCl₃ is suitable for less polar analogues.

-

Use a volume of 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[16]

-

-

Dissolution and Filtration:

-

Dissolve the sample completely in the solvent, using gentle vortexing if necessary.

-

Crucial Step: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[17] This removes any particulate matter that would severely degrade magnetic field homogeneity and spectral resolution.

-

-

Tube and Labeling:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Wipe the outside of the tube clean and label it clearly.

-

Data Acquisition Workflow

The following workflow represents a logical progression from initial survey scans to detailed structural analysis.

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

References

-

University of Ottawa. (n.d.). Nitrogen NMR. Retrieved from [Link]

-

Yuan, Z., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. ACS Combinatorial Science, 21(10), 716-723. Retrieved from [Link]

-

Technology Networks. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. Retrieved from [Link]

-

Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Yuan, Z., et al. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. Retrieved from [Link]

-

Ievlev, M. Y., et al. (2017). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 13, 1233-1239. Retrieved from [Link]

-

Pt. Ravishankar Shukla University. (n.d.). Nuclear Quadrupole Resonance Spectroscopy. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Hadj-Ammar, R., et al. (2019). One-pot green synthesis of dihydropyran heterocycles. RSC Advances, 9(38), 21975-21981. Retrieved from [Link]

-

Blanchard, J. W., et al. (2019). Zero-field J-spectroscopy of quadrupolar nuclei. Physical Chemistry Chemical Physics, 21(24), 13038-13044. Retrieved from [Link]

-

Mesbah Energy. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

-

Venkatesh, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Organic Chemistry, 87(15), 10185-10191. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

Philosophical Transactions of the Royal Society A. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Venkatesh, A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PubMed Central. Retrieved from [Link]

-

SlideShare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]

-

CHIMIA. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why does an increase in alkyl group substitution cause downfield shift H'NMR? Retrieved from [Link]

-

Scribd. (n.d.). 2D NMR Spectros | PDF. Retrieved from [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

YouTube. (2023). How to Interpret 1H NMR Spectra: Part 2 - Signals and Chemical Environments. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts (calculated) of dihydropyrenes and nonaromatic.... Retrieved from [Link]

-

Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

CHEM 1000. (n.d.). 2 - CHEMISTRY 1000. Retrieved from [Link]

Sources

- 1. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. acdlabs.com [acdlabs.com]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. Nitrogen NMR [chem.ch.huji.ac.il]

- 7. prsu.ac.in [prsu.ac.in]

- 8. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. DSpace [dr.lib.iastate.edu]

- 12. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. openpubglobal.com [openpubglobal.com]

- 15. organomation.com [organomation.com]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. sites.bu.edu [sites.bu.edu]

The Biological Significance of the Dihydropyran Scaffold

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary

The dihydropyran (DHP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.[1][2][3][4] Unlike its saturated counterpart (tetrahydropyran) or aromatic cousin (pyrylium), the DHP ring offers a unique stereoelectronic profile.[4] It possesses a constrained half-chair conformation and a specific distribution of hydrogen bond acceptors that mimic the transition states of carbohydrate processing enzymes.[4] This guide analyzes the DHP scaffold's structural utility, details the inverse-electron-demand Hetero-Diels-Alder (IED-HDA) reaction for its synthesis, and provides a validated workflow for evaluating its anticancer potential.[4]

Structural Fundamentals & Pharmacophore Analysis

The 3,4-dihydro-2H-pyran (DHP) ring is not merely a linker; it is a bioactive core.[1][2][4] Its significance arises from three distinct molecular characteristics:

-

Glycal Mimicry & Transition States: DHP derivatives structurally resemble glycals (cyclic enol ether derivatives of sugars). In biological systems, glycosidases and glycosyltransferases process carbohydrates via an oxocarbenium ion transition state. The DHP double bond (C3=C4 or C5=C6 depending on nomenclature) flattens the ring, mimicking the planar geometry of this high-energy transition state.[4]

-

Significance: This allows DHP-based drugs to act as transition-state analogue inhibitors, binding tighter to enzymes than the natural substrate.[4]

-

-

Conformational Locking: The double bond imposes a "half-chair" or "sofa" conformation.[4] This reduces the entropic penalty of binding compared to a flexible linear chain or a fully saturated ring, effectively pre-organizing substituents (R-groups) for receptor interaction.[4]

-

Lipophilicity Modulation: The oxygen atom acts as a hydrogen bond acceptor, while the hydrophobic carbon backbone allows membrane permeability. This balance is critical for oral bioavailability (Lipinski’s Rule of 5 compliance).[4]

Occurrence in Therapeutics & Natural Products

The DHP scaffold is the engine behind several high-profile bioactive classes.

| Class | Representative Molecule | Biological Target | Mechanism of Action |

| Antiviral | Zanamivir (Relenza) | Neuraminidase | The DHP ring (as a DANA analogue) mimics the sialic acid transition state, blocking viral release from host cells.[4] |

| Iridoids | Secologanin | Diverse | Precursor to indole alkaloids; exhibits anti-inflammatory and neuroprotective effects via NF-κB modulation.[4] |

| Antibiotics | Ambruticin | Fungal Histidine Kinase | Contains a divinylcyclopropane-fused DHP ring; potent antifungal activity.[4] |

| Anticancer | Laulimalide | Microtubules | Macrocyclic lactone with DHP units; stabilizes microtubules distinct from the taxane binding site. |

Visualization: The DHP Pharmacological Landscape

The following diagram maps the DHP core to its diverse therapeutic applications and specific molecular targets.

Figure 1: Pharmacological mapping of the DHP scaffold showing the relationship between therapeutic class, molecular targets, and representative drugs.[4]

Synthetic Access: The Hetero-Diels-Alder (HDA) Protocol[4][5][6]

For drug discovery, the ability to synthesize chiral DHPs efficiently is paramount. The Inverse Electron Demand Hetero-Diels-Alder (IED-HDA) reaction is the industry standard for generating functionalized DHPs with high enantioselectivity.[4]

The Mechanistic Logic

In a standard Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile.[4] In Inverse Electron Demand , we reverse this:

-

Heterodiene: Electron-poor (e.g.,

-unsaturated aldehyde).[4] -

Catalysis: Chiral Lewis Acids (Cu(II)-bisoxazoline or Cr(III)-Salen) lower the LUMO energy of the heterodiene, facilitating the reaction and controlling stereochemistry [1].[4]

Visualization: Catalytic IED-HDA Mechanism

This diagram illustrates the orbital interactions and the transition state assembly that yields the chiral DHP.

Figure 2: Mechanistic flow of the Inverse Electron Demand Hetero-Diels-Alder reaction catalyzed by a chiral Lewis Acid.

Detailed Experimental Protocol

Objective: Synthesis of a chiral 2-alkoxy-4-substituted-3,4-dihydro-2H-pyran and evaluation of its cytotoxicity against cancer cell lines.

Phase A: Chemical Synthesis (Jacobsen-Type HDA)

Rationale: This protocol uses a Cr(III) catalyst to ensure high enantiomeric excess (ee), critical for biological activity where one enantiomer often outperforms the other.[4]

Materials:

-

(1S,2R)-1-Amino-2-indanol (Ligand precursor)[4]

-

CrCl₂ (Precursor for catalyst)[4]

-

Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene)[4]

-

Benzaldehyde (Substrate)[4]

-

TFA (Trifluoroacetic acid)[4]

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Dissolve the chiral tridentate Schiff base ligand (5 mol%) in THF under nitrogen.

-

Add CrCl₂ (5 mol%) and stir for 3 hours to form the active Cr(III) complex in situ.[4] Note: Strictly anaerobic conditions are required here.

-

-

The HDA Reaction:

-

Acidic Workup (Critical Step):

-

Add 1 drop of TFA dissolved in DCM. This step eliminates the TMS group and facilitates the double bond migration to form the dihydropyranone core (if using Danishefsky’s) or standard DHP.

-

-

Purification:

Phase B: Biological Evaluation (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. It is the standard first-pass screen for anticancer efficacy.[4]

Protocol:

-

Cell Seeding:

-

Seed A549 (Lung carcinoma) cells in 96-well plates (5,000 cells/well) in DMEM media.[4]

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Dissolve the synthesized DHP in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture media.

-

Add 100 µL of treatment media to wells. Control: 0.1% DMSO vehicle. Positive Control: Doxorubicin.

-

-

Incubation:

-

Incubate for 48 hours.

-

-

MTT Addition:

-

Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.[4]

-

Incubate for 4 hours (Formazan crystals form).

-

-

Solubilization & Readout:

-

Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Read absorbance at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

Future Outlook: PROTACs and Fragment-Based Design

The future of the DHP scaffold lies in Fragment-Based Drug Discovery (FBDD) .[4] Because DHPs are small, rigid, and soluble, they are ideal "fragments" for screening against difficult targets like protein-protein interfaces.[4]

Furthermore, DHPs are being explored as linkers in PROTACs (Proteolysis Targeting Chimeras) .[4] The rigid DHP ring can orient the E3 ligase ligand and the target protein ligand at a precise angle, improving ubiquitination efficiency compared to flexible alkyl chain linkers [2].

References

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[4][5] Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649.[4] [Link]

-

Gao, H., Sun, X., & Dong, Y. (2020).[4] PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 11(3), 237-240.[4] [Link][4]

-

Kozmin, S. A., & Rawal, V. H. (1998).[4] A General Strategy to Combinatorial Libraries of Functionalized Dihydropyrans. Journal of Organic Chemistry, 63(12), 3800-3801.[4] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Zanamivir. PubChem. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

The 3,4-Dihydro-2H-pyran (DHP) Scaffold: From Biosynthetic Origins to Medicinal Chemistry Applications

[1][2][3]

Executive Summary

This technical guide analyzes the 3,4-dihydro-2H-pyran (DHP) moiety, a six-membered oxygen heterocycle containing a single enol ether double bond. Distinct from its saturated counterpart (tetrahydropyran), the DHP ring offers unique chemical reactivity—specifically susceptibility to electrophilic attack and utility as a glycal-like donor—making it a high-value pharmacophore in drug discovery. This guide explores its presence in secoiridoid natural products, its enzymatic formation via oxidative cleavage, and its biomimetic construction via Hetero-Diels-Alder (HDA) reactions.

Structural Characterization & Natural Occurrence[4]

The 3,4-dihydro-2H-pyran ring is characterized by a double bond between positions C5 and C6 (IUPAC numbering). This enol ether functionality imparts specific electronic properties, rendering the ring electron-rich and susceptible to acid-catalyzed hydrolysis or addition reactions.

Key Natural Product Classes

While the fully saturated tetrahydropyran ring is ubiquitous (e.g., polyether antibiotics), the unsaturated DHP moiety is most prominently observed in Secoiridoids .

| Compound | Source | Pharmacological Profile | Structural Note |

| Secologanin | Lonicera japonica, Catharanthus roseus | Biosynthetic precursor to Monoterpene Indole Alkaloids (MIAs) | Contains the core DHP ring with an aldehyde handle. |

| Oleuropein | Olea europaea (Olive) | Anti-inflammatory, Antioxidant | Secoiridoid glucoside; hydrolysis yields DHP aglycone. |

| Swertiamarin | Swertia chirayita | Hepatoprotective, Wound healing | Highly oxygenated DHP core. |

| Zanamivir | Synthetic (Nature-inspired) | Neuraminidase Inhibitor (Anti-flu) | A DHP-2-carboxylic acid derivative mimicking the transition state of sialic acid cleavage. |

Biosynthetic Origins: The Secologanin Pathway[5][6][7]

The formation of the DHP ring in nature is a masterclass in oxidative rearrangement. Unlike polyketides formed by condensation, the DHP ring in secoiridoids arises from the oxidative cleavage of a cyclopentane ring followed by recyclization.

Mechanism: The Secologanin Synthase (SLS)

The critical enzyme is Secologanin Synthase (SLS) (CYP72A1), a cytochrome P450 enzyme.[1] It acts on Loganin , a cyclopentane-containing iridoid.

-

Oxidative Cleavage: SLS initiates a radical-mediated cleavage of the C7–C8 bond in the cyclopentane ring of Loganin.

-

Recyclization: The resulting unstable intermediate rearranges to form the vinyl ether (DHP) and the characteristic aldehyde group of Secologanin.

Biosynthetic Pathway Diagram

The following diagram illustrates the transformation from the terpene precursor Geranyl Pyrophosphate (GPP) to the DHP-containing Secologanin.

Caption: Biosynthetic route to the DHP scaffold via oxidative cleavage of Loganin by Secologanin Synthase (SLS).

Chemical Synthesis: The Hetero-Diels-Alder (HDA) Strategy[3][8]

For drug development, isolating trace natural products is inefficient. The Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction is the gold standard for constructing the 3,4-dihydro-2H-pyran core. This reaction allows for the stereoselective formation of the ring with high functional group tolerance.

Reaction Logic

-

Diene (Electron-Poor):

-Unsaturated carbonyl (e.g., acrolein, enones). -

Dienophile (Electron-Rich): Enol ether or vinyl ether.

-

Catalyst: Lewis Acids (Eu(fod)3, Cu(II)-bis(oxazoline)) lower the LUMO of the diene, facilitating the [4+2] cycloaddition.

Experimental Protocol: Lewis Acid-Catalyzed HDA Synthesis

Objective: Synthesis of a functionalized 3,4-dihydro-2H-pyran derivative.

Reagents:

-

Ethyl vinyl ether (Dienophile)

-

Methyl vinyl ketone (Heterodiene component)

-

Eu(fod)3 (Catalyst: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III))

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Add 20 mL of anhydrous DCM.

-

Catalyst Addition: Add Eu(fod)3 (1.0 mol%) to the solvent. Stir until dissolved.

-

Reactant Mixing: Add the heterodiene (1.0 equiv) to the flask. Cool the solution to 0°C using an ice bath.

-

Cycloaddition: Add Ethyl vinyl ether (1.5 equiv) dropwise over 10 minutes. The excess dienophile drives the equilibrium.

-

Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The product (DHP derivative) typically appears as a less polar spot.

-

Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Dry the organic layer over MgSO4 and concentrate in vacuo.

-

Purification: Flash column chromatography on silica gel (neutralized with 1% triethylamine to prevent acid-catalyzed hydrolysis of the enol ether).

Self-Validating Check: The appearance of diagnostic alkene signals in 1H NMR (typically

Pharmacological Applications & Drug Design[1][9]

The DHP moiety is not just a scaffold; it is a reactive pharmacophore. Its ability to mimic the transition state of glycosidic cleavage makes it ideal for designing glycomimetic enzyme inhibitors.

Case Study: Zanamivir (Relenza)

Zanamivir is a transition-state analogue inhibitor of influenza neuraminidase.

-

Mechanism: The DHP ring mimics the oxocarbenium ion intermediate formed during the hydrolysis of sialic acid by the viral enzyme.

-

Structure-Activity Relationship (SAR): The planarity of the DHP double bond at C2-C3 (relative to sialic acid numbering) forces the enzyme active site into a conformation that binds the inhibitor tightly (

M), blocking viral release.

Synthetic Workflow Diagram

The following diagram outlines the logic of using HDA reactions to generate libraries for screening against targets like Neuraminidase or Acetylcholinesterase.

Caption: Synthetic workflow for generating DHP-based glycomimetic libraries via Hetero-Diels-Alder cycloaddition.

Isolation Protocol: Secologanin from Lonicera japonica

For researchers requiring natural DHP scaffolds, extraction from Honeysuckle (Lonicera japonica) is the most viable route.

Protocol Parameters:

-

Target: Secologanin (Polar, glycosidic).[3]

-

Detection: HPLC-UV (238 nm).

Procedure:

-

Extraction: Pulverize 10g of dried buds. Extract with 100 mL MeOH:H2O (80:20) under ultrasonication (40 kHz) for 30 minutes at 25°C.

-

Filtration: Filter supernatant through Whatman No. 1 paper. Repeat extraction 2x.

-

Partitioning: Concentrate combined extracts to remove MeOH. Partition the aqueous residue with Petroleum Ether (to remove fats/chlorophyll) followed by Ethyl Acetate (to remove aglycones). Retain the aqueous layer (contains Secologanin).

-

Chromatography: Load aqueous fraction onto a C18 Reverse-Phase Open Column. Elute with a gradient of Water

Methanol. Secologanin typically elutes at 30-40% Methanol. -

Validation: Compare retention time and UV spectrum (max 238 nm) against a commercial standard.

References

-

Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews. (Foundational text on Hetero-Diels-Alder kinetics).

-

Irmler, S., et al. (2000). "Indole Alkaloid Biosynthesis in Catharanthus roseus: New Enzyme Activities and Identification of Cytochrome P450 CYP72A1 as Secologanin Synthase." The Plant Journal.

-

BenchChem. (2025).[3] "A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives." (Pharmacological data aggregation).

-

Mehrotra, R., et al. (1988).[5] "Isolation of Secoxyloganin from Lonicera japonica and Its Conversion into Secologanin." Journal of Natural Products.

-

Von Itzstein, M. (2007). "The War against Influenza: Discovery and Development of Sialidase Inhibitors." Nature Reviews Drug Discovery. (Details Zanamivir/DHP mechanism).

Sources

- 1. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

The Emergence of Dihydropyrans: A Technical Guide to Synthesis, Evaluation, and Application in Modern Drug Discovery

The dihydropyran scaffold, a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond, stands as a privileged structure in the realm of medicinal chemistry.[1] Its prevalence in a vast array of biologically active natural products underscores its evolutionary significance as a key pharmacophore.[1] This technical guide provides an in-depth exploration of the discovery of novel dihydropyran-based compounds, tailored for researchers, scientists, and drug development professionals. We will navigate the intricate landscape of synthetic strategies, delve into the methodologies for biological evaluation, and illuminate the therapeutic potential of this versatile chemical class.

I. Strategic Synthesis of Dihydropyran Scaffolds: A Chemist's Guide to Versatility and Control

The construction of the dihydropyran ring system is a central theme in modern organic synthesis. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule. This section will dissect key methodologies, emphasizing the rationale behind their application.

The Power of Cycloadditions: Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction represents a powerful and atom-economical approach to dihydropyran synthesis.[2] This pericyclic reaction involves the [4+2] cycloaddition of a heterodienophile with a diene. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound often serves as the heterodiene, reacting with an electron-rich alkene (the heterodienophile).

A significant advancement in this area is the development of enantioselective variants, which are crucial for producing chiral building blocks for drug discovery.[3] The use of C2-symmetric bis(oxazoline) copper(II) complexes as chiral Lewis acid catalysts has proven highly effective in catalyzing the inverse electron demand hetero-Diels-Alder reaction.[3][4] This approach allows for the synthesis of dihydropyrans with high diastereo- and enantioselectivity.[3] The reaction is notable for its operational simplicity, tolerating low catalyst loadings and being amenable to multigram scale-up.[2][4]

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the bis(oxazoline) ligand and Cu(OTf)₂ are dissolved in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

-

Reaction Setup: In a separate flame-dried flask, the α,β-unsaturated acyl phosphonate (heterodiene) is dissolved in CH₂Cl₂ and cooled to the desired temperature (e.g., -78 °C).

-

Addition of Reagents: The prepared catalyst solution is then added to the heterodiene solution. Subsequently, the enol ether (heterodienophile) is added dropwise over a period of 10-15 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired dihydropyran.

Organocatalysis: A Green and Efficient Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to dihydropyran synthesis has been particularly fruitful. N-heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones and their derivatives.[5][6][7] These reactions often proceed through [4+2] or [3+3] cycloaddition pathways.[5][7]

The catalytic cycle typically begins with the in-situ formation of the free NHC, which then undergoes a nucleophilic attack on a substrate, such as an aldehyde, to form a Breslow intermediate.[5] This intermediate can then be converted to key reactive species like homoenolates or α,β-unsaturated acylazoliums, which drive the subsequent cycloaddition.[5] A notable example is the aerobic synthesis of trisubstituted dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, which proceeds with high yield and enantiomeric excess.[5]

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient route to complex dihydropyrans.[8] Organocatalyst-mediated domino Michael/enolization/acetalization reactions, for instance, can provide highly functionalized 3,4-trans-dihydropyrans with excellent enantioselectivity.[8]

Caption: Organocatalytic domino reaction for dihydropyran synthesis.

Novel Catalytic Systems: Expanding the Synthetic Toolbox

The quest for more efficient, recyclable, and environmentally friendly catalysts has led to the exploration of novel materials. Tantalum-based metal-organic frameworks (Ta-MOFs) have recently been reported as highly effective and reusable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives.[9][10] These reactions can be conducted under mild conditions, often at room temperature, with the catalyst being easily recovered and reused without a significant loss of activity.[9][10] The proposed mechanism involves the activation of the carbonyl group by the Lewis acidic Ta centers within the MOF structure.[11]

Another innovative approach involves the use of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) as a heterogeneous and recyclable Lewis acid catalyst for the synthesis of dihydropyran derivatives through multicomponent reactions under solvent-free conditions.[12] This method offers advantages such as high reaction efficiency, short reaction times, and simple operation.[12]

II. Biological Evaluation: Unveiling the Therapeutic Potential

The diverse biological activities exhibited by dihydropyran-containing compounds make them attractive candidates for drug discovery programs.[1][13] A systematic evaluation of their pharmacological properties is essential to identify promising lead compounds.

Anticancer Activity

Numerous dihydropyran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][14] The mechanisms of action are often multifaceted, including the induction of apoptosis and cell cycle arrest.[13] For instance, certain dihydropyran-based macrolides have been shown to inhibit the PI3K/AKT signaling pathway by selectively targeting the p110α subunit of PI3Kα, leading to apoptotic cell death in cancer cells.[15][16]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydropyran-based macrolides | HL-60 | 1.10 ± 0.075 | [15] |

| 5-Oxo-dihydropyranopyran derivative (4g) | SW-480 | 34.6 | [14] |

| 5-Oxo-dihydropyranopyran derivative (4i) | MCF-7 | 34.2 | [14] |

| 5-Oxo-dihydropyranopyran derivative (4j) | MCF-7 | 26.6 | [14] |

| Table 1: Anticancer Activity of Selected Dihydropyran Derivatives |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are treated with various concentrations of the dihydropyran compounds (typically prepared by serial dilution) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial and Other Biological Activities

Dihydropyran derivatives have also shown promise as antimicrobial agents, with activity against various bacterial and fungal strains.[9][13] For example, novel Ta-MOF nanostructures used for the synthesis of 1,4-dihydropyrans also exhibit significant antimicrobial properties.[9][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.[13]

Beyond anticancer and antimicrobial effects, dihydropyran-based compounds have been investigated for a range of other pharmacological applications, including their potential as calcium channel modulators, anti-inflammatory agents, and treatments for neurodegenerative diseases like Alzheimer's.[17][18][19][20][21]

Caption: Workflow for the biological evaluation of novel dihydropyran compounds.

III. Future Perspectives and Conclusion

The dihydropyran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative and stereoselective synthetic methods provides chemists with powerful tools to access structurally diverse and complex dihydropyran derivatives.[1] The broad spectrum of biological activities associated with this privileged structure, coupled with a deeper understanding of their mechanisms of action, will undoubtedly fuel future drug discovery efforts. The integration of computational methods, such as molecular docking, with traditional synthetic and biological approaches will further accelerate the identification and optimization of new dihydropyran-based drug candidates.[14][19][20]

References

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

-

Albanese, D., & Gaggero, N. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

-

Al-Ostoot, F. H., Wazeer, A. A., Al-Ghamdi, A. A., Al-Otaibi, T. M., Al-Zahrani, A. Y., Al-Shehri, S. E., ... & Yaseen, Z. M. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 969985. [Link]

-

Wang, J., Li, H., & Zu, L. (2010). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Angewandte Chemie International Edition, 49(40), 7336-7339. [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

-

Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635-1649. [Link]

-

Al-Ostoot, F. H., Wazeer, A. A., Al-Ghamdi, A. A., Al-Otaibi, T. M., Al-Zahrani, A. Y., Al-Shehri, S. E., ... & Yaseen, Z. M. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 10, 969985. [Link]

-

Al-Ostoot, F. H., et al. (2022). Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives derivatives by by Ta-MOF nanostructures. ResearchGate. [Link]

-

Zarei, M., & Zolfigol, M. A. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A, 7(4), 312-320. [Link]

-

Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

-

Fassihi, A., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Heliyon, 10(8), e29177. [Link]

-

Ramirez, A., & Varela, J. A. (2023). Structure, biological activity, and synthesis of dihydropyranones. ResearchGate. [Link]

-

Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ResearchGate. [Link]

-

Reddy, T. S., et al. (2013). Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα. Journal of Medicinal Chemistry, 56(15), 6064-6083. [Link]

-

Ramirez, A., & Varela, J. A. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PubMed. [Link]

-

Kumar, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Molecular Structure, 1276, 134769. [Link]

-

Panek, J. S. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(6), 1294-1331. [Link]

-

Khan, M. A., et al. (2014). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Archiv der Pharmazie, 347(11), 811-823. [Link]

-

Kumar, R., et al. (2017). Synthesis, pharmacological evaluation and molecular docking of pyranopyrazole-linked 1,4-dihydropyridines as potent positive inotropes. Medicinal Chemistry Research, 26(6), 1234-1246. [Link]

-

Reddy, T. S., et al. (2013). Medicinal Chemistry of Dihydropyran-Based Medium Ring Macrolides Related to Aspergillides: Selective Inhibition of PI3Kα. ACS Publications. [Link]

-

De, S. K. (2016). Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Advances, 6(8), 6567-6588. [Link]

-

Patel, R. V., et al. (2013). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants. ResearchGate. [Link]

-

Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2009). Dihydropyridines: evaluation of their current and future pharmacological applications. Drug Discovery Today, 14(21-22), 1058-1066. [Link]

-

Sharma, A., & Kumar, V. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Organic Chemistry, 26(1), 3-23. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]